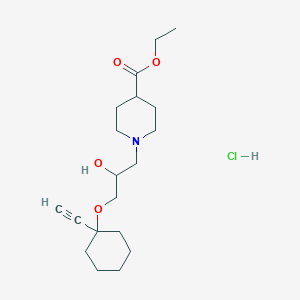
Ethyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride is a synthetic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride typically begins with the preparation of the piperidine nucleus. This core structure is often constructed through a series of condensation and cyclization reactions involving intermediates such as ethyl acetoacetate and piperidine.
The subsequent addition of the 1-ethynylcyclohexyl group can be achieved through a nucleophilic substitution reaction where an ethynylcyclohexyl halide reacts with a hydroxy-functionalized piperidine intermediate under basic conditions.
Finally, the esterification of the carboxylate group with ethanol yields the ethyl ester derivative. The resulting compound is then reacted with hydrochloric acid to obtain the hydrochloride salt, which is essential for its stability and solubility.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis steps. Key considerations include ensuring the purity of starting materials, optimizing reaction yields, and implementing efficient purification techniques such as recrystallization and column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride can undergo various chemical reactions:
Oxidation: : Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: : Reduction of the ethynyl group to an ethyl group.
Substitution: : Nucleophilic substitutions at the ethynyl and cyclohexyl positions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: : Halogenating agents such as thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).
Major Products
Oxidation: : Corresponding ketones or aldehydes.
Reduction: : Ethyl analogs.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Ethyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride is used in organic synthesis as an intermediate for constructing complex molecules. It serves as a building block for synthesizing other piperidine derivatives with potential pharmacological activity.
Biology
In biological research, this compound can be used to study receptor binding and enzymatic activity. Its structural features make it an ideal candidate for probing the interactions between small molecules and biological targets.
Medicine
Industry
Industrially, the compound can be utilized in the synthesis of polymers, coatings, and other materials where specific chemical functionalities are required.
Mécanisme D'action
Molecular Targets and Pathways
The mechanism of action of Ethyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound's piperidine core allows it to bind to receptor sites, potentially modulating their activity. The ethynyl and cyclohexyl groups may enhance its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Ethyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride is unique due to its specific combination of functional groups. Similar compounds include:
Methyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate
Propyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate
These compounds differ in the ester moiety attached to the piperidine ring, which can influence their chemical properties and biological activity.
Propriétés
IUPAC Name |
ethyl 1-[3-(1-ethynylcyclohexyl)oxy-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO4.ClH/c1-3-19(10-6-5-7-11-19)24-15-17(21)14-20-12-8-16(9-13-20)18(22)23-4-2;/h1,16-17,21H,4-15H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJJAEKOAMCCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(COC2(CCCCC2)C#C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














